2-Bromo-4-ethenyl-1-phenylmethoxybenzene
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Overview
Description
2-Bromo-4-ethenyl-1-phenylmethoxybenzene: is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, an ethenyl group, and a phenylmethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethenyl-1-phenylmethoxybenzene typically involves the following steps:
Phenylmethoxylation: The attachment of a phenylmethoxy group can be achieved through a Williamson ether synthesis, where the brominated and ethenylated benzene is reacted with a phenylmethanol in the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethenyl group may be converted to an epoxide or a diol using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Epoxides, diols
Reduction: Ethyl derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: 2-Bromo-4-ethenyl-1-phenylmethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications.
Biology: In biological research, this compound may be used to study the effects of brominated aromatic compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethenyl-1-phenylmethoxybenzene involves its interaction with specific molecular targets. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and pathways. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
2-Bromo-4-methylaniline: This compound shares the bromine and aromatic ring but lacks the ethenyl and phenylmethoxy groups.
1-Bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene: This compound has a similar structure with multiple bromine and ethenyl groups but differs in the substitution pattern.
Uniqueness: 2-Bromo-4-ethenyl-1-phenylmethoxybenzene is unique due to the combination of its bromine, ethenyl, and phenylmethoxy groups
Properties
IUPAC Name |
2-bromo-4-ethenyl-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h2-10H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGUUCHXUPGJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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